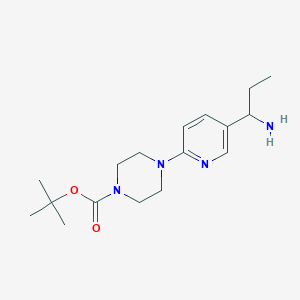![molecular formula C9H9N3O2 B11805890 Methyl 2-methyl-2H-benzo[d][1,2,3]triazole-4-carboxylate CAS No. 1312556-61-8](/img/structure/B11805890.png)
Methyl 2-methyl-2H-benzo[d][1,2,3]triazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-methyl-2H-benzo[d][1,2,3]triazole-4-carboxylate is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry This compound is characterized by a triazole ring fused with a benzene ring, making it a benzo-fused triazole derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-2H-benzo[d][1,2,3]triazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-2H-benzo[d][1,2,3]triazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere at room temperature to yield the desired ester .
Industrial Production Methods
For large-scale production, the Ullmann-Goldberg coupling reaction is often employed. This method involves the coupling of 2-bromo-4-methylbenzoic acid with 1H-1,2,3-triazole in the presence of a copper catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-methyl-2H-benzo[d][1,2,3]triazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted triazole derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-methyl-2H-benzo[d][1,2,3]triazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Used in the development of organic semiconductors for electronic devices.
Mecanismo De Acción
The mechanism of action of Methyl 2-methyl-2H-benzo[d][1,2,3]triazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of xanthine oxidase, an enzyme involved in the production of uric acid . The triazole ring’s nitrogen atoms play a crucial role in binding to the active site of the enzyme, leading to its inhibition.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-2H-benzo[d][1,2,3]triazole: Lacks the ester group, making it less reactive in certain chemical reactions.
Methyl 1H-1,2,4-triazole-3-carboxylate: Contains a different triazole ring structure, leading to different biological activities.
Uniqueness
Methyl 2-methyl-2H-benzo[d][1,2,3]triazole-4-carboxylate is unique due to its benzo-fused triazole structure, which imparts distinct chemical and biological properties
Propiedades
| 1312556-61-8 | |
Fórmula molecular |
C9H9N3O2 |
Peso molecular |
191.19 g/mol |
Nombre IUPAC |
methyl 2-methylbenzotriazole-4-carboxylate |
InChI |
InChI=1S/C9H9N3O2/c1-12-10-7-5-3-4-6(8(7)11-12)9(13)14-2/h3-5H,1-2H3 |
Clave InChI |
KOPCRNXGZDIFKX-UHFFFAOYSA-N |
SMILES canónico |
CN1N=C2C=CC=C(C2=N1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxamide](/img/structure/B11805821.png)








![2-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B11805874.png)



